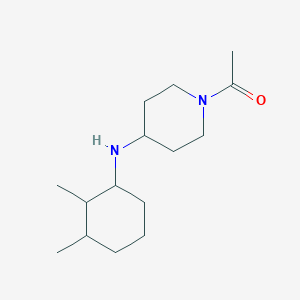
1-acetyl-N-(2,3-dimethylcyclohexyl)piperidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetyl-N-(2,3-dimethylcyclohexyl)piperidin-4-amine is a chemical compound with the molecular formula C15H28N2O and a molecular weight of 252.4 . This compound is primarily used in biochemical research, particularly in the field of proteomics . It is not intended for diagnostic or therapeutic use .
準備方法
The synthesis of 1-acetyl-N-(2,3-dimethylcyclohexyl)piperidin-4-amine involves several stepsThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained .
This may include the use of continuous flow reactors and other industrial-scale equipment to increase yield and efficiency .
化学反応の分析
1-Acetyl-N-(2,3-dimethylcyclohexyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed are often ketones or carboxylic acids.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound, leading to the formation of secondary amines or alcohols.
科学的研究の応用
Medicinal Chemistry
Pharmacological Potential
Research indicates that compounds similar to 1-acetyl-N-(2,3-dimethylcyclohexyl)piperidin-4-amine may exhibit significant pharmacological activities. For instance, derivatives of piperidine have been shown to act as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in cardiovascular and inflammatory diseases. The inhibition of sEH can lead to beneficial effects such as reduced blood pressure and improved insulin sensitivity in metabolic disorders .
Case Study: Antihypertensive Effects
In a study involving a related compound, 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281), researchers demonstrated its efficacy in lowering blood pressure in hypertensive models. The compound inhibited sEH activity effectively, leading to improved glucose tolerance in diabetic mice . Although this compound has not been directly tested in this context, its structural similarities suggest it may possess comparable pharmacological properties.
Organic Synthesis
Reagent Applications
this compound serves as a valuable reagent in organic synthesis. Its ability to participate in various chemical reactions makes it useful for synthesizing complex organic molecules. The compound's unique structure allows for the introduction of functional groups that can be further modified for specific applications.
作用機序
The mechanism of action of 1-acetyl-N-(2,3-dimethylcyclohexyl)piperidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways.
類似化合物との比較
1-Acetyl-N-(2,3-dimethylcyclohexyl)piperidin-4-amine can be compared to other similar compounds, such as:
1-Acetyl-N-(2,3-dimethylcyclohexyl)piperidine: This compound lacks the amine group, which may affect its reactivity and biological activity.
N-(2,3-Dimethylcyclohexyl)piperidin-4-amine: This compound lacks the acetyl group, which could influence its solubility and interaction with molecular targets.
1-Acetylpiperidin-4-amine: This compound lacks the dimethylcyclohexyl group, which may alter its chemical properties and applications.
生物活性
1-acetyl-N-(2,3-dimethylcyclohexyl)piperidin-4-amine is a compound that has garnered attention in the fields of chemistry and biology for its potential applications in proteomics and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound is classified as a piperidine derivative. Its molecular formula is C13H21N2O, with a molecular weight of approximately 221.32 g/mol. The compound's structure includes an acetyl group and a dimethylcyclohexyl moiety, which contribute to its unique biological properties.
The biological activity of this compound primarily involves its interaction with various molecular targets within biological systems. These interactions may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as drug metabolism and detoxification.
- Receptor Modulation : It may act on receptors that mediate physiological responses, influencing signaling pathways related to pain, inflammation, or neurochemistry.
Applications in Research
This compound has several applications in scientific research:
- Proteomics Research : The compound is utilized to study protein interactions and functions, aiding in the understanding of complex biological systems.
- Organic Synthesis : It serves as a reagent in various organic synthesis reactions, facilitating the creation of more complex molecules.
- Preclinical Studies : While not intended for therapeutic use, it is employed in preclinical studies to assess its potential effects on biological systems.
Case Studies
Research on similar piperidine derivatives has provided insights into the biological activity of this compound. For instance:
- A study demonstrated that piperidine derivatives can exhibit significant anti-inflammatory properties by modulating cytokine production in immune cells. This suggests that this compound could potentially influence inflammatory pathways .
Comparative Analysis
A comparative analysis of related compounds highlights the variations in biological activity based on structural modifications. The table below summarizes findings from research on piperidine derivatives:
特性
IUPAC Name |
1-[4-[(2,3-dimethylcyclohexyl)amino]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O/c1-11-5-4-6-15(12(11)2)16-14-7-9-17(10-8-14)13(3)18/h11-12,14-16H,4-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLRHLITMOXCRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)NC2CCN(CC2)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













